molecular formula C25H25N3O4S B11641968 Prop-2-en-1-yl 5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Prop-2-en-1-yl 5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11641968
M. Wt: 463.6 g/mol
InChI Key: IVQQBUVNAUSUGJ-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 5-CYANO-6-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 5-CYANO-6-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps include:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the furan-2-yl group: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the furan ring to the dihydropyridine core.

    Attachment of the carbamoyl and sulfanyl groups: These functional groups can be introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with electrophilic centers on the dihydropyridine core.

    Final modifications: The prop-2-en-1-yl and cyano groups are introduced in the final steps, often through alkylation and cyanation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 5-CYANO-6-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The cyano group can be reduced to an amine, and the carbonyl groups can be reduced to alcohols.

    Substitution: The sulfanyl and carbamoyl groups can participate in nucleophilic substitution reactions.

    Coupling Reactions: The furan ring can undergo coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck couplings, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine core would yield pyridine derivatives, while reduction of the cyano group would yield amines.

Scientific Research Applications

PROP-2-EN-1-YL 5-CYANO-6-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting calcium channels and other biological pathways.

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.

    Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 5-CYANO-6-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as calcium channels. The dihydropyridine core is known to bind to the L-type calcium channels, inhibiting calcium influx and thereby exerting its pharmacological effects. The presence of the furan, cyano, and carbamoyl groups may enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.

    Amlodipine: Another calcium channel blocker with structural similarities.

    Nicardipine: Shares the dihydropyridine core and is used for similar therapeutic purposes.

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

prop-2-enyl 5-cyano-6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C25H25N3O4S/c1-5-10-32-25(30)22-17(4)27-24(18(13-26)23(22)20-7-6-11-31-20)33-14-21(29)28-19-12-15(2)8-9-16(19)3/h5-9,11-12,23,27H,1,10,14H2,2-4H3,(H,28,29)

InChI Key

IVQQBUVNAUSUGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CO3)C#N

Origin of Product

United States

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